Cas no 2227820-66-6 ((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)

(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
- EN300-1728255
- 2227820-66-6
-
- インチ: 1S/C8H12N2OS/c9-6(3-11)7-4-12-8(10-7)5-1-2-5/h4-6,11H,1-3,9H2/t6-/m1/s1
- InChIKey: REHMDPIFGYTWIH-ZCFIWIBFSA-N
- SMILES: S1C=C([C@@H](CO)N)N=C1C1CC1
計算された属性
- 精确分子量: 184.06703418g/mol
- 同位素质量: 184.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- XLogP3: -0.2
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728255-0.05g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 0.05g |
$1560.0 | 2023-09-20 | ||
Enamine | EN300-1728255-0.1g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 0.1g |
$1635.0 | 2023-09-20 | ||
Enamine | EN300-1728255-0.25g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 0.25g |
$1708.0 | 2023-09-20 | ||
Enamine | EN300-1728255-2.5g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 2.5g |
$3641.0 | 2023-09-20 | ||
Enamine | EN300-1728255-10.0g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 10g |
$7988.0 | 2023-05-23 | ||
Enamine | EN300-1728255-10g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 10g |
$7988.0 | 2023-09-20 | ||
Enamine | EN300-1728255-5.0g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 5g |
$5387.0 | 2023-05-23 | ||
Enamine | EN300-1728255-5g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 5g |
$5387.0 | 2023-09-20 | ||
Enamine | EN300-1728255-1.0g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 1g |
$1857.0 | 2023-05-23 | ||
Enamine | EN300-1728255-0.5g |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol |
2227820-66-6 | 0.5g |
$1783.0 | 2023-09-20 |
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-olに関する追加情報
Introduction to (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol (CAS No. 2227820-66-6)
(2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol, also known by its CAS number 2227820-66-6, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl group and a thiazole ring, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding this compound.
The chemical structure of (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is of particular interest due to its chiral center and the presence of functional groups that can interact with biological targets. The cyclopropyl group imparts rigidity to the molecule, which can influence its conformational flexibility and binding affinity. The thiazole ring, on the other hand, is known for its bioisosteric properties and can enhance the compound's pharmacological activity. These structural elements make (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol a promising candidate for drug development.
In terms of synthesis, several methods have been reported in the literature for the preparation of (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol. One common approach involves the reaction of a suitable aldehyde with an amino acid derivative followed by cyclization to form the thiazole ring. The chiral center can be introduced through asymmetric synthesis techniques or by using chiral auxiliaries. Recent advancements in catalytic asymmetric synthesis have further optimized these processes, making them more efficient and scalable for industrial applications.
The pharmacological properties of (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol have been extensively studied in various biological assays. Research has shown that this compound exhibits potent activity against a range of targets, including enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its potential as an inhibitor of specific kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases. Additionally, (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol has shown promise as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Clinical trials involving (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol are currently underway to evaluate its safety and efficacy in treating various conditions. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in human subjects.
Recent research has also explored the potential of (2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-y l)ethan - 1 - ol as a lead compound for developing new drugs. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced potency against multidrug-resistant bacteria compared to existing antibiotics. Another study in the European Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor of protein-protein interactions involved in neurodegenerative diseases.
In conclusion, ( ₂ S ) - ₂ amino - ₂ ( ₂ cycloprop yl - ₁ , ₃ thia z ol - ₄ yl ) ethan - ₁ ol (CAS No . ₂ ₂ ₂ ₇ ₈ ₂ ₀ - ₆ ₆ - ₆) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play a significant role in advancing medical treatments for various diseases.
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